![molecular formula C15H14BrNO4 B271097 6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271097.png)
6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BHMF-7, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. BHMF-7 is a cyclic amide that contains a bromine atom, a hydroxyl group, and a furan ring in its structure.
Mechanism of Action
6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide exerts its effects through multiple mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, this compound has been found to induce DNA damage and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects in various studies. In cancer cells, this compound has been found to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. This compound has also been found to decrease the expression of angiogenic factors, such as VEGF and MMP-9, in cancer cells. In inflammatory cells, this compound has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its high potency and specificity. This compound has been found to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Future Directions
There are several future directions for the research on 6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. This compound has been found to enhance the effects of chemotherapy drugs and radiation therapy in some studies. Another area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in cancer research and inflammation. Its mechanism of action involves the inhibition of signaling pathways involved in cell growth, survival, and inflammation. This compound has both biochemical and physiological effects and has advantages and limitations for lab experiments. Future research on this compound could lead to the development of new therapies for various diseases.
Synthesis Methods
6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with 2,5-dimethylfuran, followed by the addition of bromine and the formation of an amide bond with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied for its potential therapeutic applications in various areas of research. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
Molecular Formula |
C15H14BrNO4 |
|---|---|
Molecular Weight |
352.18 g/mol |
IUPAC Name |
2-bromo-N-(4-hydroxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C15H14BrNO4/c16-12-8-5-9-11(15(20)21-13(9)12)10(8)14(19)17-6-1-3-7(18)4-2-6/h1-4,8-13,18H,5H2,(H,17,19) |
InChI Key |
YBVXLYDEKJABPR-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)O |
Canonical SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




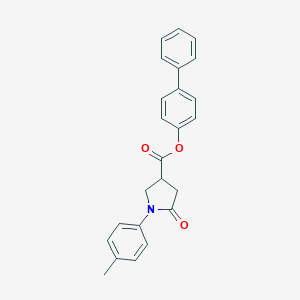

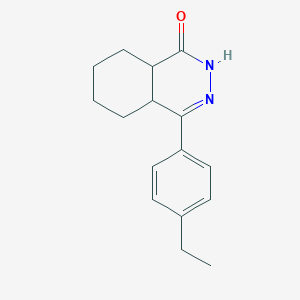
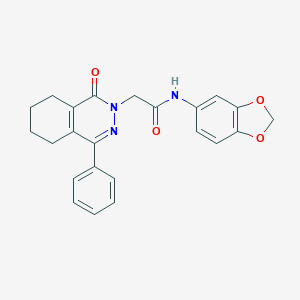
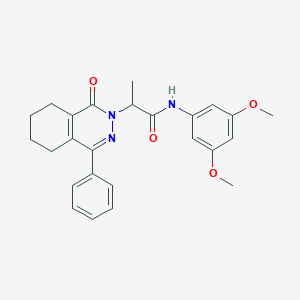
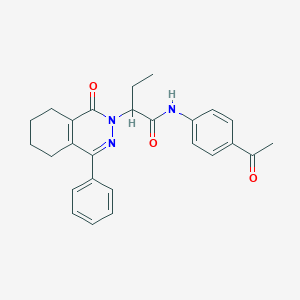


![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)

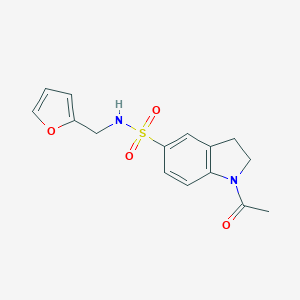
![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)